molecular formula C22H27N2O4S+ B1240391 Ent-diltiazem(1+)

Ent-diltiazem(1+)

Cat. No. B1240391
M. Wt: 415.5 g/mol
InChI Key: HSUGRBWQSSZJOP-LEWJYISDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-diltiazem(1+) is an ammonium ion resulting from the protonation of the nitrogen of the dimethylaminoethyl substituent of ent-diltiazem. The major species at pH 7.3. It has a role as a potassium channel blocker. It is a conjugate acid of an ent-diltiazem. It is an enantiomer of a diltiazem(1+).

Scientific Research Applications

Cardioprotective Effects

Diltiazem has been studied for its cardioprotective effects. For example, it was found that combined therapy with diltiazem and superoxide dismutase significantly improved cardiac function in rats suffering from myocardial ischemia-reperfusion injury. This effect was attributed to a reduction in oxygen stress damage, attenuation of calcium overload, and inhibition of cell apoptosis (Chen et al., 2017).

Influence on Hemodynamics and Seizure Duration

Diltiazem has also been studied in the context of electroconvulsive therapy (ECT). It was found to significantly reduce heart rate and mean arterial pressure during ECT. However, its use was associated with a shortened seizure duration, suggesting it may interfere with the psychotherapeutic efficacy of ECT (Wajima et al., 2001).

Effects on Photoreceptor Calcium Channels

In the field of ophthalmology, diltiazem's effect on photoreceptor calcium channels has been investigated. It was shown to block calcium channels in cone photoreceptors, with an unusual potency and efficacy pattern. This suggests that the photoreceptor calcium channel has unique properties compared to other L-type channels, which is relevant for potential neuroprotective therapies (Hart et al., 2003).

Treatment for Pre-Clinical Hypertrophic Cardiomyopathy

A pilot trial assessed the safety and effect of diltiazem as a disease-modifying therapy for at-risk hypertrophic cardiomyopathy mutation carriers. It was found to be safe and potentially improved early left ventricular remodeling in these individuals (Ho et al., 2015).

Cardiovascular Morbidity and Mortality in Hypertension

The Nordic Diltiazem (NORDIL) study compared the effects of diltiazem with diuretics and beta-blockers on cardiovascular morbidity and mortality in hypertensive patients. Diltiazem was found to be as effective as the other treatments in preventing cardiovascular events (Hansson et al., 2000).

Effects on Aquatic Organisms

Research on the effects of diltiazem on non-target organisms in the aquatic environment showed that it induced alterations in blood, gills, and liver of fish, indicating potential adverse effects on these organisms (Steinbach et al., 2016).

Development of Drug Delivery Systems

Diltiazem has been used in the development of various drug delivery systems. Studies have investigated its release from in situ forming biodegradable drug delivery systems and microspheres, aiming to improve bioavailability and decrease dosage frequency (Kranz & Bodmeier, 2007); (Sultana et al., 2009).

Neuroprotective Effects

Diltiazem has been evaluated for its neuroprotective properties, particularly against excitotoxic damage in models of simulated ischemia. It was found to protect human NT-2 neurons against excitotoxic damage, potentially through the inhibition of voltage-gated calcium channels (Paquet-Durand et al., 2006).

properties

Molecular Formula

C22H27N2O4S+

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(2R,3R)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]ethyl-dimethylazanium

InChI

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/p+1/t20-,21+/m0/s1

InChI Key

HSUGRBWQSSZJOP-LEWJYISDSA-O

Isomeric SMILES

CC(=O)O[C@H]1[C@H](SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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